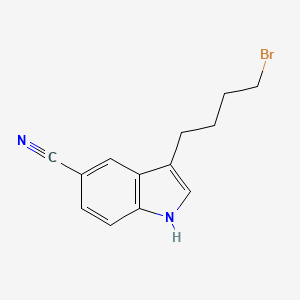

3-(4-溴丁基)-1H-吲哚-5-腈

描述

The compound 3-(4-bromobutyl)-1H-indole-5-carbonitrile is a derivative of indole, which is a fundamental scaffold in medicinal chemistry. Indole derivatives are known for their diverse pharmacological activities, and modifications on the indole ring can lead to compounds with significant biological properties. The presence of the bromobutyl group suggests potential for further chemical modifications, while the carbonitrile group could imply a reactivity towards nucleophiles or use in nitrile-related reactions.

Synthesis Analysis

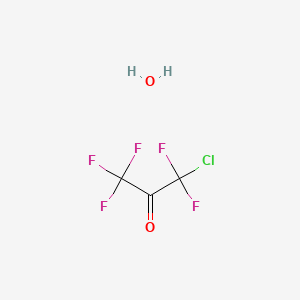

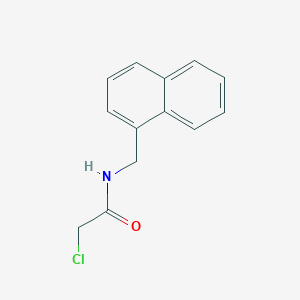

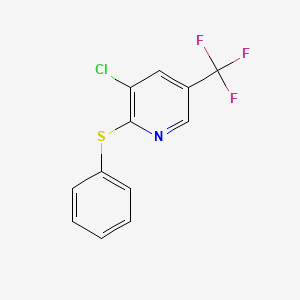

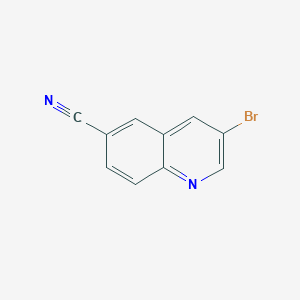

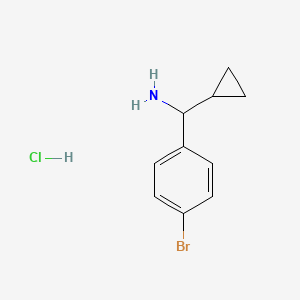

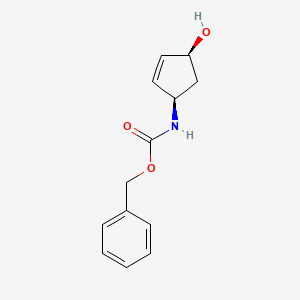

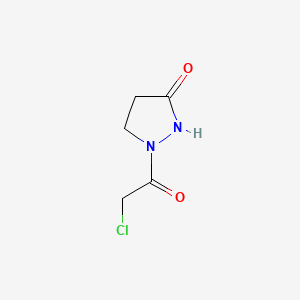

The synthesis of indole derivatives often involves multi-step reactions that can include halogenation, alkylation, and cyanation. For instance, the synthesis of 4-hydroxy-1H-indole-2-carbonitrile from commercially available precursors involves cyanation and halogenation/dehydrohalogenation steps . Similarly, the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles involves the treatment of 2-(2-bromophenyl)-1H-indoles with propanedinitrile in the presence of a copper catalyst . Although these methods do not directly describe the synthesis of 3-(4-bromobutyl)-1H-indole-5-carbonitrile, they provide insight into the types of reactions that could be employed for its synthesis, such as halogenation to introduce the bromobutyl group and cyanation to attach the carbonitrile moiety.

Molecular Structure Analysis

The molecular structure of indole derivatives can be determined using techniques such as X-ray crystallography. For example, the structure of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile was elucidated using single-crystal X-ray diffraction . This method provides detailed information about the arrangement of atoms within the molecule and the intermolecular interactions that stabilize the crystal structure. Such structural analyses are crucial for understanding the conformational preferences of the molecule and its potential interactions with biological targets.

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions. The presence of a bromobutyl group in 3-(4-bromobutyl)-1H-indole-5-carbonitrile suggests that it could undergo nucleophilic substitution reactions, as seen in the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles to form cyclopropane derivatives . The carbonitrile group could also be reactive towards nucleophiles or be involved in cycloaddition reactions. The specific reactivity patterns of 3-(4-bromobutyl)-1H-indole-5-carbonitrile would need to be explored experimentally.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 3-(4-bromobutyl)-1H-indole-5-carbonitrile can be inferred from its functional groups and molecular structure. The bromine atom may increase the molecular weight and influence the compound's boiling and melting points. The carbonitrile group could contribute to the compound's polarity and solubility in organic solvents. These properties are important for the compound's behavior in chemical reactions and its potential as a pharmaceutical agent.

科学研究应用

合成和化学性质

- 化合物 3-(4-溴丁基)-1H-吲哚-5-腈已被用于合成各种吲哚衍生物。例如,它参与了在 Cu 催化的反应中合成 6-氨基吲哚并[2,1-a]异喹啉-5-腈,展示了其在构建复杂杂环结构中的用途 (Kobayashi 等,2015).

生物活性

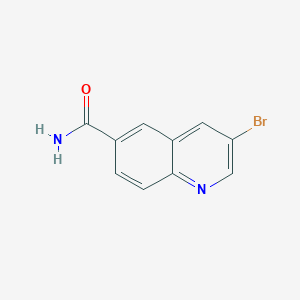

- 另一个应用领域涉及探索源自该化学品的化合物的生物活性。例如,新型 7-取代-5-(1H-吲哚-3-基)四唑并[1,5-a]嘧啶-6-腈,通过涉及 3-(4-溴丁基)-1H-吲哚-5-腈的一锅反应合成,对人结肠癌和肺癌表现出有效的抗癌活性 (Radwan 等,2020).

工艺优化

- 该化合物也是工艺优化研究的重点。其还原脱氧的连续流工艺展示了诸如提高产率、最小化杂质形成和增强安全性的优势,突出了其在复杂分子高效合成中的作用 (Karadeolian 等,2018).

药物合成

- 在药物合成中,3-(4-溴丁基)-1H-吲哚-5-腈的衍生物至关重要。例如,它转化为正性肌力药 DPI 201–106,说明了它在合成药理活性分子中的重要性 (Estep,1995).

作用机制

Target of Action

The primary target of 3-(4-bromobutyl)-1H-indole-5-carbonitrile is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention.

Mode of Action

The compound interacts with the dopamine receptor D2 at its allosteric binding site . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.

Biochemical Pathways

The affected pathways are those controlled by the dopamine receptor D2. These include the dopaminergic pathways in the brain, which are involved in reward, motivation, and other cognitive functions . The downstream effects of modulating these pathways can vary widely and depend on the specific context and conditions.

Pharmacokinetics

Similar compounds have been found to have high gi absorption and to be bbb permeant

Result of Action

Its interaction with the dopamine receptor d2 suggests that it could have effects on mood, motivation, and other cognitive functions

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(4-bromobutyl)-1H-indole-5-carbonitrile. For instance, the compound should be stored in a well-ventilated place and kept away from heat, sparks, and open flames . Additionally, its action could be influenced by factors such as the individual’s overall health, the presence of other drugs, and genetic factors .

安全和危害

未来方向

属性

IUPAC Name |

3-(4-bromobutyl)-1H-indole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2/c14-6-2-1-3-11-9-16-13-5-4-10(8-15)7-12(11)13/h4-5,7,9,16H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBYKRULTDENTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)CCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromobutyl)-1H-indole-5-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol](/img/structure/B3034662.png)

![3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3034674.png)

![3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3034680.png)